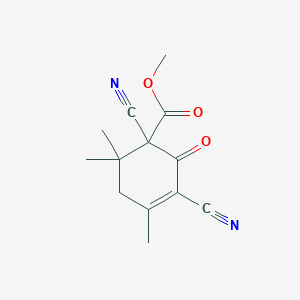![molecular formula C19H14ClN3 B3282146 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 745826-93-1](/img/structure/B3282146.png)
6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Übersicht
Beschreibung
“6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound that belongs to the class of triazolo[4,3-a]pyridines . Triazolo[4,3-a]pyridines are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyridines involves various techniques such as aromatic nucleophilic substitution . The synthesis process often involves the use of different amines and triazole-2-thiol . The synthesized compounds are then characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of “6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” can be analyzed using various techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, which can be used to deduce the molecular structure.Chemical Reactions Analysis
The chemical reactions involving “6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” can be analyzed using various techniques. For example, the reaction yield and melting point can be determined . In addition, the IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” can be analyzed using various techniques. For example, the melting point can be determined . In addition, the IR spectrum can provide information about the functional groups present in the molecule .Zukünftige Richtungen
The future directions for the research on “6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the synthesis process could be optimized, and the structure-activity relationship could be investigated in more detail .
Eigenschaften
IUPAC Name |
6-benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c20-17-9-5-4-8-16(17)19-22-21-18-11-10-15(13-23(18)19)12-14-6-2-1-3-7-14/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFXJOSQMZQWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B3282084.png)







![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)
![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)
![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)